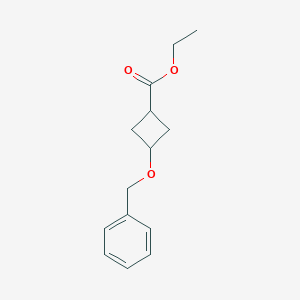

Ethyl 3-(benzyloxy)cyclobutanecarboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclobutane derivatives, including Ethyl 3-(benzyloxy)cyclobutanecarboxylate, often involves [2+2] photoaddition reactions. For instance, ethyl 1-benzyl- and 1-ethyl-2,3-dioxopyrrolidine-4-carboxylates have been shown to undergo base-catalyzed retro-aldol cleavage following photoaddition to alkenes, yielding novel cyclobutane derivatives (Reid & Silva, 1983). Another method involves the Knoevenagel condensation reaction, which has been utilized to synthesize compounds with a cyclobutane core by reacting certain aldehydes with ethyl acetoacetate in the presence of a catalyst (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of Ethyl 3-(benzyloxy)cyclobutanecarboxylate and related compounds has been extensively studied through X-ray diffraction and other spectroscopic methods. These studies reveal the precise arrangement of atoms within the molecule, including any interesting geometrical features such as the puckering of the cyclobutane ring and the orientation of substituent groups (Dinçer et al., 2004).

Chemical Reactions and Properties

Cyclobutane derivatives, including Ethyl 3-(benzyloxy)cyclobutanecarboxylate, participate in various chemical reactions, reflecting their rich chemistry. These include photocycloadditions, cyclocondensation reactions, and reactions with Lewis acids, leading to the formation of complex structures with potential applications in different fields (Yamazaki et al., 2004).

Wissenschaftliche Forschungsanwendungen

Multigram Synthesis of Building Blocks

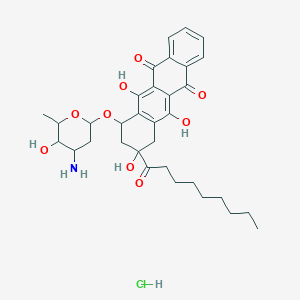

Ethyl 3-(benzyloxy)cyclobutanecarboxylate serves as a common synthetic intermediate in the multigram synthesis of various difluorocyclobutyl-substituted building blocks. These building blocks include carboxylic acid, amines, alcohols, azide, trifluoroborate ketone, and are crucial for preparing cyclobutanols or cyclobutanone via specific pathways involving reactions with dichloroketene and tert-butyl or benzyl vinyl ether (Ryabukhin et al., 2018).

Photocycloaddition in Crystalline State

In the realm of solid-state chemistry, ethyl 3-(benzyloxy)cyclobutanecarboxylate participates in efficient [2+2]photocycloaddition reactions when exposed to UV irradiation in its crystalline state. This process results in the formation of a head-to-tail dimer, showcasing the significance of weak intermolecular interactions, such as CH/π interactions, in directing solid-state photoreactions (Hasegawa et al., 2001).

Novel Pyrazole Derivatives

Ethyl 3-(benzyloxy)cyclobutanecarboxylate has been involved in the synthesis of novel pyrazole derivatives through a 3+2 annulation method, demonstrating its versatility in organic synthesis. These derivatives exhibit promising crystal structures and potential antioxidant properties, highlighting the compound's utility in developing pharmacologically active molecules (Naveen et al., 2021).

Material Sciences and Coatings

In material sciences, derivatives of ethyl 3-(benzyloxy)cyclobutanecarboxylate have been used to create passivation films for coated steel plates. This application underscores its role in improving the durability and performance of materials exposed to corrosive environments (Lu et al., 2022).

Boron Neutron Capture Therapy Agents

The compound has also found application in the synthesis of water-soluble boronated amino acids for boron neutron capture therapy (BNCT), a targeted cancer treatment. This highlights its potential in medicinal chemistry for developing novel therapeutic agents (Das et al., 2000).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 3-phenylmethoxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBSPEXKRNDFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301223874 | |

| Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(benzyloxy)cyclobutanecarboxylate | |

CAS RN |

141352-63-8 | |

| Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)

![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)

![1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate](/img/structure/B26019.png)